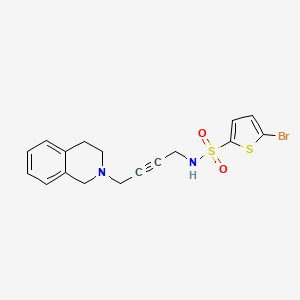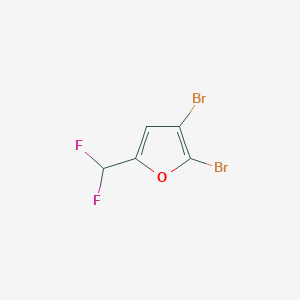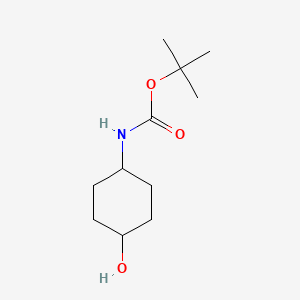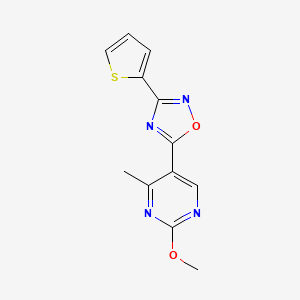![molecular formula C21H21NO4 B2748695 2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid CAS No. 1341306-32-8](/img/structure/B2748695.png)
2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid” is a chemical compound with the CAS Number: 1341306-32-8 . It has a molecular weight of 351.4 . The IUPAC name for this compound is { (cyclopropylmethyl) [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H21NO4/c23-20(24)12-22(11-14-9-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current literature.
科学的研究の応用
Synthesis and Characterization
- A study by Ikram et al. (2015) detailed the synthesis of Schiff base ligands using amino acids, which were fully characterized and tested for their antioxidant properties and xanthine oxidase inhibitory activities, highlighting the role of zinc complexes as effective inhibitors. This research underscores the potential of amino acid derivatives in developing compounds with significant biological activities (Ikram et al., 2015).
Biological Applications
- Fontecave et al. (2004) discussed the multifaceted roles of S-adenosylmethionine (SAM) in biological reactions, including its use as a methyl donor and its involvement in various biosynthetic pathways. This study provides insights into the chemical versatility of compounds related to amino acids and their potential applications in enzymatic reactions and metabolic pathways (Fontecave et al., 2004).
Enzymatic Activity and Inhibition
- Schmidhammer et al. (1989) synthesized a compound starting from 4,14-dimethoxy-N-methylmorphinan-6-one, demonstrating its pure opioid receptor antagonist properties through various in vivo and in vitro experiments. This highlights the potential therapeutic applications of cyclopropylmethyl derivatives in opioid receptor modulation (Schmidhammer et al., 1989).
Synthetic Methodologies
- Gregar and Gervay-Hague (2004) reported on the synthesis of oligomers derived from N-fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, showcasing the efficiency of incorporating these units into solid-phase synthesis for oligomer production. This study illustrates the utility of such derivatives in the synthesis of complex oligomeric structures (Gregar & Gervay-Hague, 2004).
Stress Response in Plants
- Tiwari et al. (2018) applied 1-Aminocyclopropane-1-carboxylic acid deaminase producing beneficial rhizobacteria to improve the biochemical parameters and cell wall properties of Panicum maximum under stress conditions. This demonstrates the application of cyclopropylmethyl derivatives in enhancing plant resilience to environmental stressors (Tiwari et al., 2018).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been categorized as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用機序
Mode of Action
The presence of the fluorenylmethyloxycarbonyl (fmoc) group suggests it may be involved in peptide synthesis . The Fmoc group is commonly used in solid-phase peptide synthesis as a temporary protecting group for the amino group .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Given the potential role of the fmoc group in peptide synthesis, it’s plausible that this compound could influence protein-related pathways .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this specific compound .
特性
IUPAC Name |
2-[cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)12-22(11-14-9-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOTYOXGANNJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Methoxy-2-oxo-1H-pyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2748612.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(phenylsulfonyl)propanamide](/img/structure/B2748616.png)



![7-hydroxy-4-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2748625.png)


![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2748630.png)

![2,6-Difluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2748632.png)

![3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2748635.png)